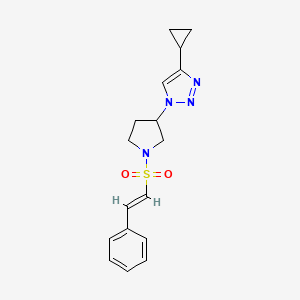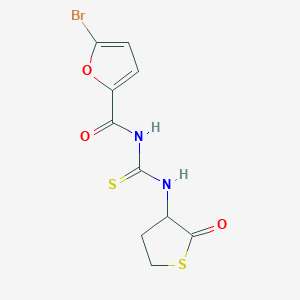![molecular formula C15H23N3O4 B2651802 (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1969287-99-7](/img/structure/B2651802.png)
(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.366. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including pyrazole, was developed, indicating the potential application of compounds like (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid in synthesizing a wide range of non-nucleophilic nitrogen compounds (Umehara et al., 2016).
Molecular Structure and Properties
- Experimental and theoretical studies on the functionalization reactions of related pyrazole compounds highlight the diverse chemical reactions and structural modifications possible with pyrazole derivatives, which could include (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (Yıldırım et al., 2005).
Potential Biological Activities
- A study on the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives, which are structurally similar to pyrazole compounds, suggests a potential area of research in exploring the biological activities of pyrazole derivatives like (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (R.V.Sidhaye et al., 2011).
Synthesis of Pyrrole Derivatives
- The synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, by condensation of pyrrole-2-carboxylate with furan-2-carbaldehyde, indicates the utility of pyrrole compounds in synthesizing heterocyclic compounds, which may include derivatives of (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (Singh et al., 2014).
Chemical Transformations
- The condensation of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, to form pyrrolidine analogs, underlines the chemical versatility of pyrrolidine derivatives, suggesting potential synthetic pathways for compounds like (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (Leban & Colson, 1996).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-9-10(6-16-17(9)5)11-7-18(8-12(11)13(19)20)14(21)22-15(2,3)4/h6,11-12H,7-8H2,1-5H3,(H,19,20)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYINRPPTGKQCGA-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)



![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2651726.png)


![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)




![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2651742.png)